molecular formula C11H20N2O3 B11877078 tert-Butyl 3-amino-2-oxoazepane-1-carboxylate

tert-Butyl 3-amino-2-oxoazepane-1-carboxylate

Cat. No.: B11877078
M. Wt: 228.29 g/mol
InChI Key: OIAUYWNWFAVVNK-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-oxoazepane-1-carboxylate: is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-amino-2-oxoazepane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl 3-aminocrotonate with azepanone under controlled conditions. The reaction typically requires a base such as sodium hydride and an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-amino-2-oxoazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-amino-2-oxoazepane-1-carboxylate is unique due to its specific structural features, such as the presence of an amino group at the 3-position and an oxo group at the 2-position of the azepane ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-amino-2-oxoazepane-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(12)9(13)14/h8H,4-7,12H2,1-3H3

InChI Key

OIAUYWNWFAVVNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1=O)N

Origin of Product

United States

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